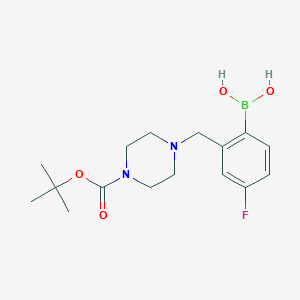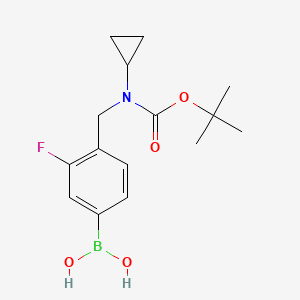
4-((叔丁氧羰基(环丙基)氨基)甲基)-3-氟苯硼酸
描述
4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid is a complex organic compound that features a boronic acid functional group
科学研究应用
4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes .
作用机制
Target of Action
Compounds with a boronic acid group are often used as proteasome inhibitors in cancer therapy. They can bind to the active site of the proteasome and inhibit its function .
Mode of Action
The boronic acid group can form a reversible covalent bond with the hydroxyl group of the proteasome’s active site. This prevents the proteasome from breaking down proteins, leading to an accumulation of proteins in the cell .
Biochemical Pathways
The inhibition of the proteasome can affect multiple biochemical pathways. It can lead to the accumulation of misfolded proteins, triggering an unfolded protein response. This can result in cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetics of such compounds would depend on many factors, including their chemical structure, formulation, route of administration, and individual patient characteristics. Generally, proteasome inhibitors are well absorbed and extensively distributed in the body .
Result of Action
The inhibition of the proteasome can lead to cell death, particularly in cancer cells that are more sensitive to the effects of proteasome inhibition. This can result in a reduction in tumor size and potentially a delay in tumor progression .
Action Environment
The action of such compounds can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and individual patient characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid typically involves multiple steps. One common approach is to start with a fluorophenylboronic acid derivative and introduce the tert-butoxycarbonyl (Boc) protected cyclopropylamine group through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the boronic acid group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
相似化合物的比较
Similar Compounds
- 4-((Tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- 4-((Tert-butoxycarbonyl)methyl)amino)butanoic acid
- 4-((Tert-butoxycarbonyl)amino)methyl)-3-methylbenzoic acid
Uniqueness
What sets 4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid apart from similar compounds is its unique combination of functional groups. The presence of the cyclopropylamine group, along with the fluorophenyl and boronic acid moieties, provides a distinct reactivity profile and potential for diverse applications in chemical synthesis and biological research .
属性
IUPAC Name |
[4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO4/c1-15(2,3)22-14(19)18(12-6-7-12)9-10-4-5-11(16(20)21)8-13(10)17/h4-5,8,12,20-21H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYWLLJRCLNZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN(C2CC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)


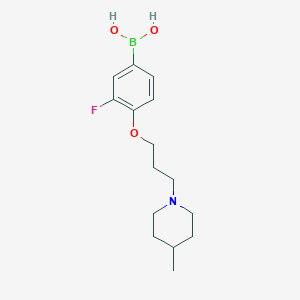
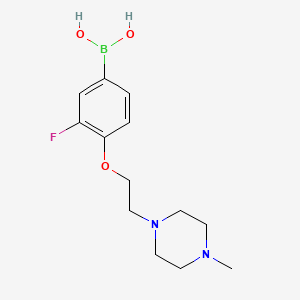
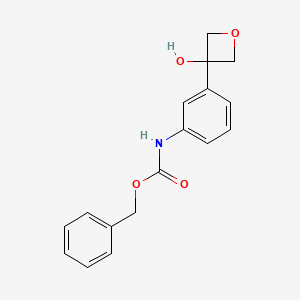
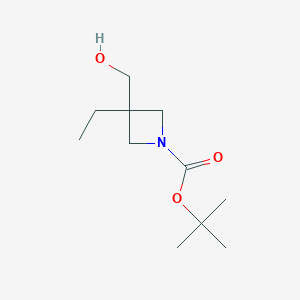
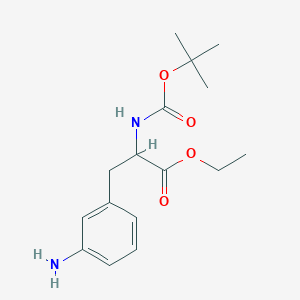
![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)

![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)
![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)
